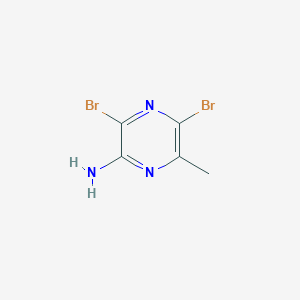

3,5-Dibromo-6-methylpyrazin-2-amine

描述

Significance of Pyrazine (B50134) Scaffolds in Chemical Research

The pyrazine heterocycle, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a fundamental scaffold in chemical research. nih.gov This structural motif is found in numerous natural and synthetic compounds, exhibiting a wide range of biological activities and material properties. nih.gov In the field of medicinal chemistry, the pyrazine ring is of paramount importance; its presence is a key feature in several clinically approved drugs. The World Health Organization's 2019 Model List of Essential Medicines included four drugs containing the pyrazine scaffold: amiloride, bortezomib, paritaprevir, and pyrazinamide (B1679903). nih.gov

The utility of the pyrazine scaffold stems from its distinct electronic properties and its ability to form hydrogen bonds, which enhances the binding affinity of molecules to biological targets. nih.gov The nitrogen atoms in the ring can accept electrons and participate in crucial interactions with proteins and enzymes. nih.gov Computational studies have validated the role of the pyrazine heterocycle in common drug-target interactions, encouraging its incorporation into drug design campaigns. nih.gov Beyond pharmaceuticals, pyrazine-based structures are also of significant interest in materials science, where they have been used to develop polymers and other light-responsive materials for applications in optical and photovoltaic devices. lifechemicals.com

Overview of Halogenated Pyrazine Structures in Synthetic and Natural Products

Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto a molecular scaffold, is a common strategy in synthetic chemistry to modulate the physicochemical properties and biological activity of a compound. Halogenated pyrazines are pyrazine rings that have been substituted with one or more halogen atoms. cymitquimica.com These compounds are important intermediates and final products in various fields, particularly in the synthesis of pharmaceuticals with antibacterial properties. cymitquimica.com Halogenated organic compounds in general are known to exhibit diverse biological activities, including anticancer, antiviral, antimalarial, and antifungal properties. researchgate.net

While many halogenated pyrazines are the result of targeted synthetic efforts, pyrazine alkaloids have also been isolated from natural sources, such as marine microorganisms. lifechemicals.com Examples include clavulazine 1 and botryllazine A. lifechemicals.com In synthetic chemistry, halogenated pyrazines serve as versatile building blocks. The halogen atoms act as reactive handles, facilitating cross-coupling reactions like the Suzuki-Miyaura reaction, which allows for the construction of more complex molecular architectures. The ability to selectively functionalize different positions on the pyrazine ring, often by leveraging the differential reactivity of various halogens, makes these compounds highly valuable in the synthesis of novel molecules for drug discovery and materials science. nih.gov

Specific Context of 3,5-Dibromo-6-methylpyrazin-2-amine within Pyrazine Chemistry

Within the diverse family of halogenated pyrazines, this compound is a specific derivative with a defined substitution pattern. It features a pyrazine ring substituted with an amine group at position 2, two bromine atoms at positions 3 and 5, and a methyl group at position 6. This compound is primarily recognized as a valuable building block in organic synthesis. The presence of two reactive bromine atoms allows for sequential and site-selective chemical transformations, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of more complex pyrazine derivatives. mdpi.com The amine and methyl groups also influence the molecule's reactivity and can be modified in further synthetic steps.

Below is a table summarizing the key chemical properties of this compound.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound americanelements.comsigmaaldrich.com |

| Synonyms | 2-Amino-3,5-Dibromo-6-Methylpyrazine; 3,5-Dibromo-6-Methylpyrazin-2-Ylamine americanelements.com |

| Chemical Formula | C₅H₅Br₂N₃ americanelements.com |

| Molecular Weight | 266.92 g/mol americanelements.com |

| CAS Number | 74290-66-7 sigmaaldrich.com |

| Physical Form | Pale-yellow to Yellow-brown Solid sigmaaldrich.com |

| Boiling Point | 300.184 °C at 760 mmHg americanelements.com |

| Density | 2.105 g/cm³ americanelements.com |

| SMILES | CC1=C(N=C(C(=N1)N)Br)Br americanelements.com |

| InChI Key | AWBLTDFTDYGFGJ-UHFFFAOYSA-N sigmaaldrich.com |

| Hazard Statements | H302, H315, H319, H335 sigmaaldrich.com |

Current Research Landscape and Emerging Trends for Substituted Pyrazinamines

The research landscape for substituted pyrazinamines is dynamic, with a strong focus on their application in drug discovery and the development of novel materials. lifechemicals.comtandfonline.com A significant trend is the use of advanced synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, to create large and structurally diverse libraries of pyrazine derivatives. mdpi.comtandfonline.com This high-throughput approach allows for the efficient exploration of structure-activity relationships (SAR) to identify compounds with optimized properties.

A key area of investigation is the development of pyrazine-based compounds as potent and selective inhibitors of specific biological targets. For example, recent research has led to the discovery of potent dual inhibitors of salt-inducible kinases SIK2 and SIK3 based on a pyrido[3,4-b]pyrazine (B183377) scaffold. acs.org This work highlights a "scaffold hopping" strategy, where structural elements are modified to improve potency and metabolic stability while avoiding issues like genotoxicity. acs.org The goal of such research is to develop new therapeutic agents for diseases by targeting critical cellular pathways. acs.org The continued exploration of novel substitution patterns on the pyrazinamine core is expected to yield new lead compounds for a variety of therapeutic areas.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-dibromo-6-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3/c1-2-3(6)10-4(7)5(8)9-2/h1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBLTDFTDYGFGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618013 | |

| Record name | 3,5-Dibromo-6-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74290-66-7 | |

| Record name | 3,5-Dibromo-6-methyl-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74290-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-6-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3,5 Dibromo 6 Methylpyrazin 2 Amine and Analogues

Established Synthetic Routes to 3,5-Dibromo-6-methylpyrazin-2-amine and Analogues

Traditional synthetic approaches to this compound and similar structures rely on foundational organic reactions, primarily the direct halogenation of pyrazine (B50134) precursors and ring construction from acyclic starting materials.

Bromination Reactions of Pyrazinamine Precursors

A primary and direct method for synthesizing dibrominated pyrazinamines is the electrophilic bromination of a pyrazinamine precursor. The synthesis of 2-amino-3,5-dibromopyrazine, a close analogue of the title compound, serves as an illustrative example of this approach. The reaction typically involves treating 2-aminopyrazine (B29847) with a brominating agent.

One effective and commonly used brominating agent for this transformation is N-Bromosuccinimide (NBS). nbinno.comguidechem.com The reaction is often carried out in a solvent mixture, such as dimethyl sulfoxide (B87167) (DMSO) and water. nbinno.com The use of NBS is advantageous as it offers a milder and more selective alternative to elemental bromine, which can lead to over-bromination and the formation of byproducts. guidechem.com

In a typical procedure, 2-aminopyrazine is dissolved in DMSO, and NBS is added portion-wise while maintaining a controlled temperature, often between 5-10°C initially. guidechem.com The reaction is then allowed to proceed at room temperature for an extended period, typically around 16 hours, to ensure the completion of the dibromination. guidechem.com The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). guidechem.com Upon completion, the product is isolated by pouring the reaction mixture into ice water, which causes the solid product to precipitate. guidechem.com The crude product can then be purified by recrystallization or column chromatography to yield the pure 2-amino-3,5-dibromopyrazine. guidechem.comrsc.org Yields for this reaction are reported to be high, often in the range of 76% to 90%. guidechem.comrsc.org

The reaction conditions, particularly the molar ratio of the reactants, are crucial for achieving a high yield and purity. An optimal molar ratio of NBS to 2-aminopyrazine has been identified as 2.4:1 to drive the reaction towards the desired dibrominated product while minimizing side reactions. guidechem.com

Preparation via Alpha-Aminonitriles and Oxalyl Halides

An alternative and versatile strategy for constructing the pyrazine core involves the cyclization of acyclic precursors. A notable method in this category is the reaction of α-aminonitriles with oxalyl halides, which leads to the formation of 3,5-dihalo-2(1H)-pyrazinones, key precursors to various pyrazine derivatives. nih.gov This approach, often referred to as the Hoornaert's method, is a general and effective route for preparing these important intermediates. nih.gov

The synthesis begins with an α-aminonitrile, which provides the N-1 and C-6 atoms and their corresponding substituents in the final pyrazinone ring. nih.gov These α-aminonitriles are typically prepared through a Strecker-type reaction involving a primary amine, an aldehyde, and a cyanide source. nih.gov The α-aminonitrile is then reacted with an excess of an oxalyl halide, such as oxalyl chloride or oxalyl bromide, in a suitable solvent like toluene. nih.gov

The proposed reaction mechanism proceeds through several steps: nih.gov

Acylation: The α-aminonitrile is first acylated by the oxalyl halide to form an intermediate oxamoyl halide.

Cyclization: An intramolecular addition of HX (hydrogen halide) to the nitrile group, followed by tautomerization and cyclization, yields a cyclic pyrazine-2,3-dione intermediate.

Halogenation: This intermediate then reacts with the excess oxalyl halide, leading to the introduction of a halogen atom at the 3-position and the formation of the 3,5-dihalo-2(1H)-pyrazinone, with the release of carbon dioxide and carbon monoxide.

Researchers have developed optimized procedures for this reaction to allow for large-scale synthesis at lower temperatures and using solvents with lower boiling points. nih.gov One such improved procedure involves the initial synthesis of the α-aminonitrile from a primary amine and chloroacetonitrile, followed by treatment with oxalyl chloride or bromide in toluene. nih.gov

Advanced Synthetic Approaches for Pyrazine Derivatives

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and utilize safer reagents.

Green Chemistry Methodologies in Pyrazine Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pyrazine derivatives, leading to innovative and environmentally benign processes.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and green alternative to traditional chemical methods. A notable advancement in this area is the development of a biocatalytic continuous-flow system for the synthesis of pyrazinamide (B1679903) derivatives. rsc.org

This system utilizes an immobilized enzyme, Lipozyme® TL IM from Thermomyces lanuginosus, to catalyze the amidation of pyrazine esters with various amines. rsc.org Continuous-flow technology offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. rsc.org

In a typical setup, solutions of the pyrazine ester and the amine in a green solvent, such as tert-amyl alcohol, are continuously passed through a column packed with the immobilized enzyme. rsc.org The reaction parameters, including temperature, flow rate (and thus residence time), and substrate ratios, are carefully optimized to maximize the yield. rsc.org This method has been successfully used to synthesize a library of 23 different pyrazinamide derivatives with yields up to 91.6%. rsc.org The reaction proceeds under mild conditions (45°C) with a short residence time of 20 minutes, showcasing the efficiency of this green biocatalytic approach. rsc.org

Table 1: Comparison of Continuous-Flow vs. Shaker Reactor for Pyrazinamide Derivative Synthesis rsc.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.govrsc.org A particularly innovative green approach combines microwave irradiation with the use of reactive eutectic media. rsc.orgresearchgate.net

This methodology has been successfully employed for the rapid synthesis of poly(hydroxyalkyl)pyrazines. rsc.org The reactive eutectic medium is formed from ammonium (B1175870) formate (B1220265) and a monosaccharide, such as fructose. rsc.orgresearchgate.net This mixture has a low melting point and acts as both the solvent and a reactant, eliminating the need for conventional volatile organic solvents. rsc.org

The reaction is carried out under microwave irradiation, which provides rapid and uniform heating, leading to unprecedentedly fast reaction rates and improved atom economy. rsc.org Researchers have investigated the influence of adding small amounts of water to the eutectic mixture, finding that it can drastically reduce the viscosity of the medium without significantly compromising the high reaction yields. rsc.org This method has proven to be robust and applicable to various monosaccharides, including glucose and fructose. rsc.org

Table 2: Key Features of Microwave-Assisted Pyrazine Synthesis in Reactive Eutectic Media rsc.org

Chemical Compounds Mentioned

Acceptorless Dehydrogenative Coupling Routes

Acceptorless dehydrogenative coupling (ADC) represents an environmentally benign and atom-economical approach for the synthesis of pyrazine rings. This methodology avoids the use of stoichiometric oxidants (acceptors), generating hydrogen gas and water as the only byproducts. nih.govexlibrisgroup.comacs.orgst-andrews.ac.uk The core of this strategy often involves the condensation of α-amino carbonyl compounds or the self-coupling of α-amino alcohols.

A significant advancement in this area is the use of earth-abundant, base-metal catalysts, such as manganese pincer complexes, which offer a more sustainable alternative to precious metal catalysts. nih.govexlibrisgroup.comacs.orgst-andrews.ac.uk These reactions typically proceed via a catalytic cycle that involves the dehydrogenation of an alcohol to an aldehyde, followed by condensation with an amine to form an imine. A subsequent dehydrogenation and cyclization sequence then leads to the formation of the pyrazine ring. acs.orgnih.gov

For instance, the dehydrogenative self-coupling of 2-amino alcohols can selectively produce functionalized 2,5-substituted pyrazine derivatives. nih.govexlibrisgroup.comacs.orgst-andrews.ac.uk While direct synthesis of this compound via this route is not explicitly detailed in the reviewed literature, the established protocols for synthesizing substituted pyrazines suggest its potential applicability. The general mechanism involves the initial dehydrogenation of the alcohol, followed by a series of condensation and dehydrogenation steps to form the aromatic pyrazine ring. acs.orgnih.gov

Table 1: Key Features of Acceptorless Dehydrogenative Coupling for Pyrazine Synthesis

| Feature | Description | Reference |

|---|---|---|

| Catalysts | Manganese pincer complexes, Ruthenium pincer complexes | nih.govexlibrisgroup.comacs.org |

| Reactants | α-amino alcohols, 1,2-diamines and 1,2-diols | nih.govexlibrisgroup.comnih.gov |

| Byproducts | Hydrogen gas, Water | nih.govexlibrisgroup.comacs.orgst-andrews.ac.uk |

| Advantages | Atom-economical, Environmentally benign, Sustainable | acs.org |

Palladium-Catalyzed Coupling Reactions in Pyrazine Chemistry

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated pyrazine cores, allowing for the introduction of a wide array of substituents. Reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings are instrumental in creating carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are crucial for the synthesis of complex pyrazine derivatives from precursors like this compound.

The Suzuki coupling, for example, involves the reaction of a halogenated pyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base. This method has been successfully applied to functionalize pyrazine rings. rsc.org Similarly, the Stille coupling utilizes organotin reagents, and the Buchwald-Hartwig amination allows for the formation of arylamino pyrazines. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity in these transformations.

One-Pot Reaction Strategies for Pyrazine Core Formation

One-pot syntheses and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and operational simplicity for the construction of the pyrazine core. acs.orgnih.govresearchgate.net These strategies involve the sequential or simultaneous combination of multiple reactants in a single reaction vessel to form complex products, avoiding the need for isolation of intermediates. acs.org

Several one-pot methods have been developed for the synthesis of substituted pyrazines. tandfonline.com For example, a three-step one-pot synthesis of a 2,3,5-substituted pyrazine library has been reported, starting from a commercially available aminopyrazine-2-carboxylic acid methyl ester. acs.org This approach relies on a cascade of reactions with increasing tolerance, minimizing purification steps. acs.org Another strategy involves the sequential dilithiation-addition to a pyrazine ring, allowing for the introduction of two different functional groups in a one-pot fashion. nih.gov

MCRs, which involve the reaction of three or more starting materials in a single step, are particularly powerful for generating molecular diversity. beilstein-journals.orgnih.govnih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are broadly applicable to the synthesis of highly substituted pyrazine derivatives. beilstein-journals.orgmdpi.com

Table 2: Comparison of One-Pot Synthesis Strategies for Pyrazine Derivatives

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Sequential One-Pot | Multiple reaction steps are carried out sequentially in the same vessel without isolating intermediates. | Increased efficiency, reduced workup. | acs.orgnih.gov |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single operation to form the final product. | High atom economy, rapid access to complexity. | beilstein-journals.orgnih.govnih.govmdpi.com |

Derivatization Strategies and Functional Group Transformations

The chemical reactivity of this compound allows for a variety of derivatization strategies and functional group transformations, enabling the synthesis of a diverse range of analogs.

Nucleophilic Aromatic Substitution on Halogenated Pyrazine Rings

The halogen atoms on the pyrazine ring of this compound are susceptible to nucleophilic aromatic substitution (SNA r). This allows for the displacement of the bromide ions by a variety of nucleophiles, including alkoxides, amines, and thiolates. rsc.org The reactivity of halogenated pyrazines in SNA r reactions is influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the pyrazine ring. acs.org For instance, the reaction of chloropyrazines with sodium methoxide (B1231860) or sodium benzyl (B1604629) oxide leads to the corresponding methoxy (B1213986) and benzyloxy pyrazine derivatives. rsc.org

Reduction and Dehalogenation Reactions (e.g., Hydrogen Transfer Hydrogenation)

The bromine atoms of this compound can be removed through reduction or dehalogenation reactions. Catalytic transfer hydrogenation is a particularly useful method for this transformation, as it avoids the need for high-pressure hydrogen gas. heteroletters.orgmdpi.commdpi.com This technique typically employs a hydrogen donor, such as ammonium formate or isopropanol, in the presence of a palladium catalyst (e.g., Pd/C). heteroletters.orgorganic-chemistry.org This method has been shown to be effective for the dehalogenation of a wide range of aromatic halides. organic-chemistry.orgresearchgate.net The chemoselectivity of the reaction can often be controlled by the choice of catalyst and reaction conditions.

Table 3: Common Reagents for Catalytic Transfer Hydrogenation

| Hydrogen Donor | Catalyst | Typical Substrates | Reference |

|---|---|---|---|

| Ammonium Formate | 10% Pd/C | Aromatic halides, unsaturated groups | heteroletters.org |

| Isopropanol | Ruthenium(II) complexes | Aromatic halides, α-haloesters | organic-chemistry.org |

| Hydrazine | MoO2 | Nitroarenes | rsc.org |

Chemical Transformations: Nitration, Acetylation, Esterification, and Amidation

The functional groups present in this compound and its derivatives can undergo a variety of chemical transformations.

Nitration: The introduction of a nitro group onto the pyrazine ring can be achieved through electrophilic aromatic substitution. However, the nitration of aminopyrazines can be complex due to the deactivating effect of the pyrazine nitrogens and the activating effect of the amino group. sapub.org The reaction conditions, particularly the acidity of the medium, can significantly influence the position of nitration. sapub.orgyoutube.com Often, protection of the amino group is necessary to achieve the desired regioselectivity. youtube.com

Acetylation: The amino group of this compound can be readily acetylated using reagents such as acetic anhydride (B1165640) or acetyl chloride. This transformation is often used to protect the amino group or to modify the biological activity of the compound.

Esterification: If the methyl group on the pyrazine ring is oxidized to a carboxylic acid, it can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst or by using coupling agents. acs.orggoogle.comresearchgate.netacs.org Various methods for the esterification of pyrazine carboxylic acids have been reported, including the use of Yamaguchi esterification. researchgate.net

Amidation: Similarly, a pyrazine carboxylic acid can be converted to an amide by reaction with an amine, often facilitated by a coupling agent or after conversion to an acyl chloride. nih.govchempedia.info This reaction is widely used to synthesize a variety of pyrazine carboxamides with diverse biological properties. nih.gov

Table 4: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 3-aminopyrazine-2-carboxylic acid methyl ester |

| 2,5-dialkyl-substituted symmetrical pyrazine |

| 2-substituted quinoxaline |

| 2,6-dichloro-3-iodo-5-(beta-D-ribofuranosyl)pyrazine |

| 2-bromo-3,5-dichloro-6-(beta-D-ribofuranosyl)pyrazine |

| 5,6-bis-methylthio-2-chloro-3-(beta-D-ribofuranosyl)pyrazine |

| 6-(beta-D-ribofuranosyl)-2,3,5-tris-phenylthiopyrazine |

| 2,3-dibenzyloxypyrazine |

| 1,4-dibenzylpyrazine-2(1H),3(4H)-dione |

| 2-aminopyrazine |

| 2-cyanopyrazine |

| Pyrazine-2-carboxylic acid |

| Pyrazinamide |

| 6-chloropyrazine-2-carboxylic acid |

| 5-tert-butyl-pyrazine-2-carboxylic acid |

| 5-tert-butyl-6-chloropyrazine-2-carboxylic acid |

| 3-nitro-2-aminopyridine |

| 5-nitro-2-aminopyridine |

Crystallographic and Advanced Structural Analysis of 3,5 Dibromo 6 Methylpyrazin 2 Amine

Single-Crystal X-ray Diffraction Analysis of a Pyridine (B92270) Analogue

Crystal System and Space Group Determination

The crystal structure of 3,5-Dibromo-6-methylpyridin-2-amine has been determined to belong to the monoclinic crystal system. rsc.orgresearchgate.net The space group was identified as P2₁/n . rsc.orgresearchgate.net This space group is centrosymmetric and is a common space group for organic molecules.

Unit Cell Parameters and Molecular Conformation Analysis

The unit cell parameters for 3,5-Dibromo-6-methylpyridin-2-amine have been precisely measured. The molecule exhibits a nearly planar conformation, which is a common feature for such aromatic systems. rsc.orgresearchgate.net

Table 1: Crystallographic Data for 3,5-Dibromo-6-methylpyridin-2-amine

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | rsc.orgresearchgate.net |

| Space Group | P2₁/n | rsc.orgresearchgate.net |

| a (Å) | 13.1047 (16) | researchgate.net |

| b (Å) | 4.0310 (4) | researchgate.net |

| c (Å) | 15.7631 (18) | researchgate.net |

| β (°) | 105.720 (4) | researchgate.net |

| V (ų) | 801.54 (16) | researchgate.net |

| Z | 4 | researchgate.net |

Hydrogen Bonding Networks and Supramolecular Assembly

In the solid state, molecules of 3,5-Dibromo-6-methylpyridin-2-amine are organized into a well-defined supramolecular assembly. The most prominent feature of the crystal packing is the formation of centrosymmetric dimers through intermolecular N—H...N hydrogen bonds . rsc.orgresearchgate.net These interactions involve the amino group of one molecule and the pyridinic nitrogen atom of a neighboring molecule, resulting in the formation of a characteristic R²₂(8) graph-set motif . rsc.orgresearchgate.net This type of hydrogen-bonded loop is a robust and frequently observed supramolecular synthon in amino-substituted nitrogen heterocycles.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the structural elucidation of organic compounds. While specific experimental spectra for 3,5-Dibromo-6-methylpyrazin-2-amine are not widely published, its expected spectroscopic features can be inferred from its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) in Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple. It should feature a singlet for the methyl (CH₃) protons. The chemical shift of this singlet would be influenced by the electronic nature of the pyrazine (B50134) ring. Additionally, a broad singlet corresponding to the amino (NH₂) protons would be expected, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the carbon atoms in the pyrazine ring and for the methyl group. The carbon atoms directly bonded to the bromine atoms are expected to have their chemical shifts significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon atoms of the pyrazine ring will resonate in the aromatic region, with their specific shifts determined by the substitution pattern of the amino and bromo groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to the vibrations of the pyrazine ring, the amino group, the methyl group, and the carbon-bromine bonds.

Expected Vibrational Modes:

Amino (NH₂) Group: The N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹. Asymmetric and symmetric stretching modes would likely appear as two distinct bands. The N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.

Pyrazine Ring: The aromatic C-H stretching vibrations of the pyrazine ring would appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region. Ring breathing vibrations, which are often prominent in Raman spectra, would occur at lower frequencies.

Methyl (CH₃) Group: The C-H stretching vibrations of the methyl group are anticipated in the 2850-2960 cm⁻¹ range. Bending vibrations for the methyl group would be found around 1375-1450 cm⁻¹.

Carbon-Bromine (C-Br) Bonds: The C-Br stretching vibrations are expected to appear in the low-frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

Interactive Data Table: Predicted Vibrational Frequencies

Below is a hypothetical table of predicted IR and Raman active vibrational frequencies for this compound. Note: This data is illustrative and not based on experimental results.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch (asymmetric) | 3400-3500 | Medium-Strong | Weak |

| N-H Stretch (symmetric) | 3300-3400 | Medium | Weak |

| Aromatic C-H Stretch | 3050-3150 | Weak-Medium | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Weak-Medium | Medium |

| N-H Bend (scissoring) | 1600-1650 | Strong | Weak |

| C=C/C=N Ring Stretch | 1400-1600 | Medium-Strong | Strong |

| CH₃ Bend | 1375-1450 | Medium | Medium |

| C-Br Stretch | 500-700 | Strong | Strong |

Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Analysis (e.g., TOF MS (ESI), EI-MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation pattern.

Molecular Ion Peak:

The nominal molecular weight of this compound (C₅H₅Br₂N₃) is approximately 267 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. The molecular ion region would show three peaks at m/z values corresponding to the molecule containing two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms, with relative intensities of approximately 1:2:1.

Fragmentation Analysis:

Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to extensive fragmentation. Common fragmentation pathways for this compound would likely involve:

Loss of a bromine atom (-Br), resulting in a fragment ion.

Loss of a methyl group (-CH₃).

Cleavage of the pyrazine ring.

Loss of HCN, a common fragmentation for nitrogen-containing heterocyclic compounds.

Time-of-Flight Mass Spectrometry with Electrospray Ionization (TOF MS (ESI)): ESI is a soft ionization technique that typically results in less fragmentation than EI. In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺. This technique is particularly useful for accurate mass measurements, which can help to confirm the elemental composition.

Interactive Data Table: Hypothetical Mass Spectrometry Fragmentation

The following table presents a hypothetical fragmentation pattern for this compound under EI-MS. Note: This data is for illustrative purposes and not from experimental measurement.

| m/z Value | Possible Fragment | Proposed Neutral Loss |

| 265/267/269 | [C₅H₅Br₂N₃]⁺ | Molecular Ion |

| 186/188 | [C₅H₅BrN₃]⁺ | Br |

| 250/252/254 | [C₄H₂Br₂N₃]⁺ | CH₃ |

| 171/173 | [C₄H₂BrN₂]⁺ | CH₃, HCN |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the elemental composition of a pure compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen would be compared to the theoretical values calculated from the chemical formula C₅H₅Br₂N₃.

Theoretical Composition:

Carbon (C): 22.50%

Hydrogen (H): 1.89%

Nitrogen (N): 15.74%

Bromine (Br): 59.87%

Interactive Data Table: Elemental Analysis Comparison

This table illustrates how experimental results from an elemental analysis of a pure sample of this compound would compare to the theoretical values.

| Element | Theoretical (%) | Experimental (%) (Hypothetical) |

| Carbon (C) | 22.50 | 22.45 |

| Hydrogen (H) | 1.89 | 1.92 |

| Nitrogen (N) | 15.74 | 15.68 |

A close agreement between the experimental and theoretical percentages would provide strong evidence for the purity and proposed elemental composition of the compound.

Computational and Theoretical Investigations of 3,5 Dibromo 6 Methylpyrazin 2 Amine and Analogues

Density Functional Theory (DFT) Studies of Electronic Structure and Properties

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and properties of molecules. For pyrazine (B50134) derivatives, DFT calculations provide valuable data on molecular stability, reactivity, and spectroscopic properties.

Studies on halo-substituted pyrazines have employed DFT, often with the B3LYP hybrid functional, to calculate key electronic properties. bohrium.commostwiedzy.pl One critical parameter is the vertical electron affinity (VEA), which indicates the molecule's ability to accept an electron. Research has shown that for accurate VEA calculations in these systems, the inclusion of diffuse functions in the basis set (e.g., 6-31+G*) is crucial, and further enlargement of the basis set may not significantly alter the results. bohrium.commostwiedzy.pl

DFT is also used to determine global chemical reactivity descriptors, which predict the behavior of the molecule in chemical reactions. These are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For various pyrazine derivatives, these calculations have been essential in understanding their potential as, for example, corrosion inhibitors or as ligands in metal complexes. researchgate.netbendola.com Halogen substitution has been shown to decrease the electrophilicity index and increase the chemical potential compared to a parent molecule. chemrxiv.org The dipole moment, another key property calculated via DFT, provides insight into the polarity of the molecule and its potential for interaction with surfaces and other polar molecules. researchgate.net

Table 1: Key Quantum Chemical Parameters Calculated by DFT for Pyrazine Analogues

| Parameter | Description | Significance in Pyrazine Systems |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates the ability of a molecule to donate electrons. Higher values suggest a better electron donor. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability of a molecule to accept electrons. Lower values suggest a better electron acceptor. |

| Energy Gap (ΔE) | Difference between E(LUMO) and E(HOMO) | A small energy gap implies higher chemical reactivity and lower kinetic stability. |

| Dipole Moment (μ) | A measure of the net molecular polarity | Higher dipole moments can enhance solubility in polar solvents and influence adsorption on surfaces. researchgate.net |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons | A lower electronegativity value can indicate a greater nucleophilic character. |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow | A good nucleophile is characterized by a lower electrophilicity index value. chemrxiv.org |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a computational lens to view the time-dependent behavior of molecules, providing detailed information on their conformational dynamics and interactions with their environment. nih.gov These simulations calculate the trajectory of atoms and molecules over time, revealing how they move, flex, and interact. nih.gov

Conformational analysis through MD also reveals how the structure of the pyrazine derivative and the protein can change upon binding. researchgate.netsemanticscholar.org By tracking parameters such as the root mean square deviation (RMSD), researchers can assess whether the complex remains in a stable conformation or undergoes significant structural changes over the course of the simulation. This approach is vital for understanding how a molecule like 3,5-Dibromo-6-methylpyrazin-2-amine might behave in a biological system, adapting its conformation to fit within a protein binding pocket. nih.gov

Prediction of Reactivity and Reaction Mechanisms (e.g., Transition Metal-Catalyzed Hydrolysis)

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating potential reaction mechanisms, bypassing the need for purely experimental approaches. For pyrazine analogues, DFT calculations are used to predict the most likely sites for chemical attack and to estimate the molecule's stability towards certain reactions.

One method involves the analysis of Fukui functions and the Molecular Electrostatic Potential (MEP), which identify the regions of a molecule that are most susceptible to electrophilic and nucleophilic attacks, respectively. chemrxiv.org Another predictive tool is the calculation of Bond Dissociation Energies (BDEs). For example, BDE calculations can be used to evaluate a compound's potential for autoxidation or its susceptibility to hydrolysis. chemrxiv.org

In the study of reaction mechanisms, such as a transition metal-catalyzed hydrolysis, computational methods allow for the mapping of the entire reaction pathway. This involves locating the transition state structures and calculating the activation energies. While specific computational studies on the transition metal-catalyzed hydrolysis of this compound are not readily found, research on halo-substituted pyrazines has investigated dissociative electron attachment computationally. mostwiedzy.pl These studies determine potential energy curves for the dissociation of the halogen-carbon bond, finding that halopyrazine anions may require a small activation energy for dissociation. bohrium.commostwiedzy.pl

In Silico Approaches to Structure-Activity Relationship (SAR)

In silico methods are crucial for establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. These computational techniques, particularly molecular docking and MD simulations, are used to predict how a compound will interact with a biological target, such as a protein receptor or enzyme.

Molecular docking is a primary tool in SAR studies. It predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.net For pyrazine analogues, docking studies have been used to investigate their binding modes with proteins like HSA. researchgate.netsemanticscholar.org These studies indicate that hydrophobic forces often play a major role in the binding process. researchgate.netsemanticscholar.org

The combination of molecular docking with MD simulations provides a more dynamic and accurate picture of the SAR. After an initial binding pose is predicted by docking, an MD simulation can assess the stability of this interaction over time and reveal subtle conformational changes in both the ligand and the protein. researchgate.netsemanticscholar.org This dual approach allows researchers to understand how specific substitutions on the pyrazine ring—such as the bromine atoms and the methyl group in this compound—might enhance or diminish binding affinity and specificity, thereby guiding the design of more potent and selective molecules.

Quantum Mechanical Modeling of Intermolecular and Intramolecular Interactions

Quantum mechanical modeling provides a detailed description of the fundamental intermolecular and intramolecular interactions that govern the behavior of this compound and its analogues. These interactions are critical for understanding molecular recognition, crystal packing, and binding to biological targets.

A systematic analysis of pyrazine-based ligands in protein structures has revealed several key types of interactions. nih.gov

Hydrogen Bonding : The most frequent interaction involves the pyrazine nitrogen atoms acting as hydrogen bond acceptors. nih.gov Weak hydrogen bonds with pyrazine C-H groups as donors also occur. nih.gov In this compound, the amine group provides a strong hydrogen bond donor site.

Halogen Bonding : The bromine atoms on the pyrazine ring can act as halogen bond donors, interacting with nucleophilic sites. This type of interaction has been identified as significant for chloropyrazines and is expected to be relevant for brominated analogues. nih.gov

π-Interactions : The aromatic pyrazine ring can participate in π-stacking or π-T-shaped interactions with aromatic amino acid residues in proteins. nih.gov

Computational techniques like Natural Bond Orbital (NBO) analysis are used to further dissect these interactions. NBO analysis quantifies the donor-acceptor charge transfer between orbitals, providing a measure of the strength of interactions like hydrogen bonds. chemrxiv.org

Table 2: Key Molecular Interactions in Pyrazine Systems

| Interaction Type | Description | Atoms Involved in Pyrazine Analogues | Computational Method |

|---|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Pyrazine ring N as acceptor; Amine N-H as donor; Ring C-H as weak donor. nih.gov | DFT, Quantum Theory of Atoms in Molecules (QTAIM), NBO Analysis |

| Halogen Bond | A non-covalent interaction where a halogen atom acts as an electrophilic species. | Ring Br atoms as donors interacting with a nucleophile (e.g., O, N). nih.gov | DFT, MEP Analysis |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Face-to-face or offset stacking of the pyrazine ring with other aromatic systems. nih.gov | DFT, MD Simulations |

| Intramolecular H-Bond | A hydrogen bond formed within the same molecule. | e.g., N-H group interacting with a nearby halogen atom (N-H···Br). researchgate.net | DFT, NBO Analysis |

Pharmacological and Biological Research of Pyrazinamine Derivatives

General Biological Activities of Pyrazine (B50134) Scaffold-Containing Compounds

Derivatives of the pyrazine scaffold are recognized for a broad spectrum of pharmacological effects. nih.govbenthamdirect.comtandfonline.com These compounds have been extensively researched and have shown potential as therapeutic agents for a multitude of conditions. The diverse biological activities stem from the unique electronic properties and the ability of the pyrazine ring to form various interactions with biological targets. nih.gov Research has demonstrated that pyrazine-based compounds exhibit activities including, but not limited to, antimicrobial, anticancer, anti-inflammatory, analgesic, and antitubercular effects. nih.govbenthamdirect.com The modification of natural products with a pyrazine moiety has often resulted in derivatives with enhanced pharmacodynamic activity and reduced toxicity compared to the parent compounds. mdpi.com

Antimicrobial Properties: Antibacterial, Antifungal, and Antiviral Activities

The pyrazine nucleus is a key component in a variety of compounds exhibiting potent antimicrobial properties. These derivatives have shown efficacy against a range of pathogens, including bacteria, fungi, and viruses.

Antibacterial and Antifungal Activity: Several pyrazine derivatives have demonstrated significant antibacterial and antifungal activities. For instance, certain chalcone-pyrazine hybrids have shown good antibacterial activity against M. luteus, with a Minimum Inhibitory Concentration (MIC) value of 31.25 µg/mL, which is comparable to tetracycline. nih.gov Another study on pyrazoline derivatives reported a wide range of antimicrobial activities with MIC values between 32-512 μg/mL against various bacteria and fungi. nih.govnih.gov Specifically, some pyrazoline compounds showed the highest activity against E. faecalis with a MIC of 32 µg/mL. turkjps.org Additionally, coumarin-pyrazine derivatives have shown remarkable antifungal activity. One such derivative displayed significant inhibition against Candida tropicalis, Cryptococcus neoformans, and Trichophyton rubrum with MIC80 values of 1, 1, and 0.25 μg/mL, respectively. mdpi.com

| Compound Type | Target Organism | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| Chalcone-pyrazine hybrid | M. luteus | 31.25 µg/mL | nih.gov |

| Pyrazoline derivative | E. faecalis | 32 µg/mL | turkjps.org |

| Pyrazoline derivatives | Various bacteria and fungi | 32-512 µg/mL | nih.gov |

| Coumarin-pyrazine derivative | Trichophyton rubrum | 0.25 µg/mL (MIC80) | mdpi.com |

| Coumarin-pyrazine derivative | Candida tropicalis | 1 µg/mL (MIC80) | mdpi.com |

| Coumarin-pyrazine derivative | Cryptococcus neoformans | 1 µg/mL (MIC80) | mdpi.com |

Antiviral Activity: Pyrazine derivatives have also been investigated for their antiviral potential. Certain cinnamate-pyrazine derivatives were identified as inhibitors of the HCV NS5B RdRp enzyme with IC50 values of 0.69 and 1.2 μM. nih.gov In the context of the recent global health crisis, new pyrazine conjugates have been synthesized and tested against SARS-CoV-2. nih.gov One such pyrazine-benzothiazole conjugate demonstrated potent antiviral activity with an IC50 of 0.3638 mM. nih.gov Another derivative, (1-(2-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl pyrazine-2-carboxylate, showed an IC50 of 0.952 mM against SARS-CoV-2. nih.gov Furthermore, myricetin (B1677590) derivatives containing a pyridazinone (a diazine isomer) moiety have shown significant in vivo activity against the Tobacco Mosaic Virus (TMV), with some compounds having EC50 values (e.g., 118.9 μg/mL) superior to the commercial agent Ningnanmycin. rsc.org

| Compound Type | Target Virus/Enzyme | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Cinnamate-pyrazine derivative | HCV NS5B RdRp | 0.69 µM | nih.gov |

| Pyrazine-benzothiazole conjugate | SARS-CoV-2 | 0.3638 mM | nih.gov |

| (1-(2-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl pyrazine-2-carboxylate | SARS-CoV-2 | 0.952 mM | nih.gov |

| Myricetin-pyridazinone derivative (A26) | Tobacco Mosaic Virus (TMV) | 118.9 µg/mL (Curative) | rsc.org |

| Myricetin-pyridazinone derivative (A24) | Tobacco Mosaic Virus (TMV) | 117.4 µg/mL (Protective) | rsc.org |

Anticancer and Antineoplastic Activities

The development of pyrazine derivatives as anticancer agents is a highly active area of research. nih.gov These compounds have demonstrated cytotoxicity against a wide range of human cancer cell lines, operating through various mechanisms of action.

Several studies have highlighted the potent anticancer effects of pyrazine-containing molecules. For example, piperlongumine-ligustrazine derivatives have shown potent activity against the HCT116 cell line with IC50 values ranging from 3.19 to 8.90 μM. nih.gov Chalcone-pyrazine hybrids have also been identified as effective anticancer agents. Compound 46 exhibited IC50 values of 10.4 and 9.1 μM against BPH-1 and MCF-7 cell lines, respectively, while compound 48 showed an IC50 of 10.74 μM against the BEL-7402 cell line. nih.gov A pyrazine-linked resveratrol (B1683913) analog demonstrated an inhibitory effect on MCF-7 cells with an IC50 value of 70.9 μM. mdpi.com Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have shown high cytotoxic activity against multiple cell lines, with one compound exhibiting an IC50 of 17.50 µM against Hela cells. nih.gov

| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Piperlongumine-ligustrazine derivative | HCT116 | 3.19 - 8.90 µM | nih.gov |

| Chalcone-pyrazine hybrid (Compound 46) | MCF-7 | 9.1 µM | nih.gov |

| Chalcone-pyrazine hybrid (Compound 46) | BPH-1 | 10.4 µM | nih.gov |

| Chalcone-pyrazine hybrid (Compound 48) | BEL-7402 | 10.74 µM | nih.gov |

| Pyrazine-linked resveratrol analog | MCF-7 | 70.9 µM | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine derivative (Compound 7) | Hela | 17.50 µM | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative (Compound 7) | HT1080 | 43.75 µM | nih.gov |

Anti-inflammatory and Analgesic Effects

Pyrazine derivatives have been investigated for their potential to alleviate inflammation and pain. nih.govtandfonline.com A series of pyrazine N-acylhydrazone derivatives were designed and evaluated as novel analgesic and anti-inflammatory drug candidates. nih.gov One standout compound from this series, LASSBio-1181, proved to be active in a chronic inflammation model in rats. nih.gov

In other studies, a paeonol (B1678282) derivative incorporating a pyrazine structure showed 56.32% inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in RAW264.7 macrophages at a concentration of 20 μM. nih.govmdpi.com The development of pyrazoline derivatives has also yielded compounds with potent anti-inflammatory and analgesic activities, with some showing more potency than the reference drug celecoxib (B62257) in in vivo tests. nih.gov For example, pyrazoline derivatives 2d and 2e exhibited high anti-inflammatory activity, even greater than indomethacin (B1671933) in the carrageenan-induced paw edema model. nih.gov These compounds' effects are often linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases. nih.govnih.gov

Antitubercular Activity and Pyrazinamide (B1679903) Analogues

Pyrazinamide (PZA) is a cornerstone first-line drug for the treatment of tuberculosis (TB), an infectious disease caused by Mycobacterium tuberculosis (MTB). nih.govbenthamdirect.com PZA is crucial for shortening the duration of TB therapy from twelve to six months and is active against semi-dormant bacilli in acidic environments. nih.govbenthamdirect.com Given the rise of drug-resistant TB, there is a significant need to discover more effective molecules. nih.gov

Much research has focused on synthesizing and evaluating PZA analogues to overcome resistance and improve efficacy. benthamdirect.com For example, one study reported a pyrazinamide derivative with an antibacterial activity of 99.6% and a minimum inhibitory concentration (MIC) of 8.0 µg/mL against M. tuberculosis. benthamdirect.com The development of new PZA analogues often involves fusing the pyrazinamide core with various heterocyclic rings to enhance activity against both drug-sensitive and multidrug-resistant TB strains. nih.gov

Other Pharmacological Activities: Antipyretic, Anti-thrombotic, Anti-aggregation, COX-2 Inhibiting, Kinase Inhibitory Effects

Beyond the major activities listed above, the pyrazine scaffold is associated with a diverse range of other important pharmacological effects. nih.govtandfonline.com

Anti-thrombotic and Anti-aggregation Activity: Certain pyrazine derivatives have been found to possess anti-platelet aggregation activity. nih.gov For instance, some baicalin-ligustrazine hybrids containing a pyrazine ring showed enhanced antithrombotic activity. nih.gov

COX-2 Inhibiting Effects: The development of selective cyclooxygenase-2 (COX-2) inhibitors is a key strategy for creating anti-inflammatory drugs with fewer gastrointestinal side effects. Pyridazine (B1198779) and pyrazine derivatives have emerged as promising scaffolds for selective COX-2 inhibitors. nih.gov One study reported pyridazine derivatives with potent COX-2 inhibition, with compound 9a showing an IC50 of 15.50 nM and a selectivity index superior to celecoxib. nih.gov Another study on pyrazoline derivatives identified compounds with potent anti-inflammatory activity linked to selective COX-2 inhibition. nih.gov

Kinase Inhibitory Effects: Kinases are crucial targets in cancer therapy, and several pyrazine derivatives have been identified as potent kinase inhibitors. google.comrsc.org For example, pyrido[3,4-b]pyrazine (B183377) was identified as a scaffold for SIK2 inhibitors. acs.org Further modifications led to compounds with potent dual SIK2/SIK3 inhibition. acs.orgacs.org Pyrazine-containing compounds have also shown strong inhibition of Pim-1 and Pim-2 kinases, with IC50 values as low as 13 nM and 10 nM, respectively. nih.gov Additionally, pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied as kinase inhibitors, with one derivative showing a BTK IC50 of 11.1 nM. nih.gov A novel small-molecule ENPP1 inhibitor with a pyrrolopyrimidinone core (Compound 31) exhibited potent inhibition with an IC50 of 14.68 nM. acs.org

| Activity | Compound/Derivative Type | Target | Activity (IC50) | Reference |

|---|---|---|---|---|

| COX-2 Inhibition | Pyridazine derivative (9a) | COX-2 | 15.50 nM | nih.gov |

| Kinase Inhibition | Pyrazine derivative (Compound 11) | Pim-1 Kinase | 13 nM | nih.gov |

| Kinase Inhibition | Pyrazine derivative (Compound 10) | Pim-2 Kinase | 10 nM | nih.gov |

| Kinase Inhibition | Pyrazolo[3,4-d]pyrimidine derivative (13) | BTK | 11.1 nM | nih.gov |

| Kinase Inhibition | Pyrrolopyrimidinone derivative (Compound 31) | ENPP1 | 14.68 nM | acs.org |

| PARP Inhibition | Nerone-pyrazine derivative (92) | PARP | 77 nM | nih.gov |

Mechanistic Studies of Biological Action

Understanding the mechanism of action is crucial for the rational design of more effective drugs. For pyrazine derivatives, the mechanisms are as diverse as their biological activities.

In the realm of anticancer activity , pyrazine derivatives have been shown to induce cell death through various pathways. For example, some chalcone-pyrazine hybrids induce apoptosis in cancer cells. nih.gov Mechanistic studies on a series of novel pyrazine derivatives revealed that they trigger mitochondria-associated apoptosis. nih.gov Furthermore, these compounds were found to suppress the phosphorylation of STAT3 and down-regulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while up-regulating pro-apoptotic proteins like Bax. nih.gov This indicates that the JAK/STAT3 signaling pathway is a key target for the anticancer effects of these pyrazines. nih.gov Piperlongumine-ligustrazine derivatives exert their anti-proliferative effects by increasing the levels of reactive oxygen species (ROS) in cancer cells. nih.gov

The anti-inflammatory mechanism of many pyrazine and related diazine derivatives is linked to the inhibition of key inflammatory enzymes. As mentioned, several derivatives are potent and selective inhibitors of COX-2, which is responsible for the production of pro-inflammatory prostaglandins. nih.govnih.gov Some pyrazoline derivatives have also been shown to inhibit lipoxygenase, another enzyme involved in the inflammatory pathway. nih.gov The development of pyrazine-containing hybrids often aims to target multiple pathways simultaneously, such as inhibiting COX-2 while also modulating the NF-κB signaling pathway to achieve enhanced anti-inflammatory effects. ieasrj.com

The antitubercular mechanism of the prodrug pyrazinamide (PZA) is unique. PZA is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. benthamdirect.com While the exact mechanism has been a subject of debate, leading models suggest that POA disrupts membrane potential and transport functions in an acidic environment. More recent studies have proposed that POA inhibits the fatty acid synthase I (FAS-I) enzyme, which is crucial for mycolic acid biosynthesis in the bacterial cell wall. Another proposed mechanism involves the disruption of trans-translation, a ribosome rescue process in M. tuberculosis. benthamdirect.com

For kinase inhibition , pyrazine-based compounds often act as ATP-competitive inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is an isostere of adenine (B156593) and can effectively bind to the hinge region of kinase active sites, mimicking the binding of ATP. nih.gov Docking studies of pyrazoline derivatives into the COX-2 binding site have revealed a binding mode similar to that of selective COX-2 inhibitors, explaining their potency and selectivity. nih.gov Similarly, a novel ENPP1 inhibitor was shown through molecular docking to occupy the cGAMP binding site, with its sulfamide (B24259) group coordinating with a key zinc ion in the active site. acs.org

Interaction with Specific Molecular Targets: Enzymes and Receptors

Research into pyrazinamide, the parent compound of this family, has identified several key molecular targets in Mycobacterium tuberculosis. The active form of pyrazinamide, pyrazinoic acid (POA), interacts with multiple proteins, leading to the disruption of critical cellular functions.

Key molecular targets identified for pyrazinamide derivatives include:

Aspartate Decarboxylase (PanD): POA binds to PanD, an essential enzyme in the coenzyme A (CoA) biosynthesis pathway. researchgate.netnyxxb.cnnih.govresearchgate.net This interaction is a primary mechanism of action against tuberculosis.

Fatty Acid Synthase I (FAS I): POA has been shown to inhibit FAS I, an enzyme critical for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. acs.orgunl.edu

Ribosomal Protein S1 (RpsA): This protein is involved in a process called trans-translation, which helps rescue stalled ribosomes. POA can bind to RpsA and inhibit this process, leading to cell death. nih.gov

While these targets have been established for pyrazinoic acid, further research is required to determine the specific affinity and interaction of 3,5-Dibromo-6-methylpyrazin-2-amine with these and other potential molecular targets.

Modulation of Cellular Processes (e.g., Signal Transduction, Gene Expression)

The interaction of pyrazinamine derivatives with their molecular targets triggers a cascade of effects that modulate fundamental cellular processes.

A significant finding is that the binding of pyrazinoic acid to its target, aspartate decarboxylase (PanD), does not just inhibit the enzyme's function but actively triggers its degradation by the ClpC1-ClpP protease. researchgate.netnyxxb.cnnih.gov This novel mechanism, acting as a "target degrader," represents a sophisticated modulation of cellular protein regulation. researchgate.netnyxxb.cn

The primary cellular processes modulated by pyrazinamide derivatives include:

Coenzyme A Biosynthesis: By targeting PanD, pyrazinamide derivatives interrupt the synthesis of CoA, a vital cofactor for numerous metabolic processes, including fatty acid metabolism and the Krebs cycle. researchgate.netnih.gov

Mycolic Acid Synthesis: Inhibition of FAS I directly disrupts the production of mycolic acids, compromising the integrity of the mycobacterial cell wall. acs.org

Protein Synthesis and Quality Control: The inhibition of trans-translation via RpsA disrupts the cell's ability to manage stalled ribosomes, leading to an accumulation of incomplete and potentially toxic proteins. nih.gov

Energy Production: The disruption of membrane potential and CoA-dependent pathways can interfere with cellular energy production, which is crucial for the survival of persistent bacteria. nih.gov

Specific Enzyme Inhibition Mechanisms (e.g., Aspartate Decarboxylase Inhibition by Pyrazinamide)

The mechanism of action of pyrazinamide against Mycobacterium tuberculosis is a cornerstone of its therapeutic success and offers a model for understanding its derivatives. Pyrazinamide itself is a prodrug that is converted into its active form, pyrazinoic acid (POA), by a mycobacterial enzyme. researchgate.netnih.gov

The inhibition of aspartate decarboxylase (PanD) by POA is particularly noteworthy. While initially thought to be a conventional enzyme inhibitor, studies have revealed that POA is, in fact, a weak inhibitor of PanD's enzymatic activity. researchgate.netnyxxb.cnnih.gov The true innovation of its mechanism lies in what happens after binding. The binding of POA to PanD induces a conformational change that marks the PanD protein for degradation by the caseinolytic protease ClpC1-ClpP. researchgate.netnyxxb.cn This leads to the depletion of PanD, effectively shutting down the coenzyme A biosynthesis pathway. nih.gov This unique "target degradation" mechanism is a departure from simple enzyme inhibition and represents a sophisticated strategy for antibacterial action. nyxxb.cn

Mutations in the panD gene can prevent this process and are a known cause of resistance to pyrazinamide, further cementing PanD's role as a primary target. researchgate.netnih.gov

Photosynthetic Electron Transport (PET) Inhibition in Plant Chloroplasts

Beyond their well-documented antimicrobial effects, certain pyrazine derivatives have been identified as potent herbicides, a function attributed to their ability to inhibit photosynthetic electron transport (PET) in plant chloroplasts. researchgate.net Herbicides that target photosynthesis disrupt the plant's ability to convert light energy into chemical energy, ultimately leading to cell death. unl.eduwssa.net

The process of photosynthesis involves a series of electron transfers through protein complexes embedded in the thylakoid membranes of chloroplasts, including Photosystem II (PSII) and Photosystem I (PSI). wssa.net Many commercial herbicides act by binding to components of this chain, blocking the flow of electrons. unl.eduwssa.netredalyc.org For instance, they can compete with the native plastoquinone (B1678516) molecule for its binding site on the D1 protein of PSII, effectively halting the transport chain. unl.edu This interruption not only stops the production of energy (ATP) and reducing power (NADPH) needed for CO2 fixation but also leads to the generation of destructive reactive oxygen species. wssa.net

While specific studies on this compound are not yet available, the documented herbicidal activity of the broader pyrazine class suggests that PET inhibition is a likely mechanism of action. researchgate.net This opens a promising avenue for the development of new herbicides based on the pyrazine scaffold. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Structure-Activity Relationship (SAR) studies aim to identify the key chemical features—functional groups and their positions—that determine the molecule's efficacy and selectivity. For this compound and its derivatives, SAR studies are crucial for optimizing their pharmacological or herbicidal potential.

Influence of Halogen Substituents on Biological Potency and Selectivity

The presence, type, and position of halogen atoms on a drug or herbicide molecule can dramatically influence its biological activity. Halogens can alter a compound's lipophilicity, electronic properties, and metabolic stability, thereby affecting its ability to reach and interact with its molecular target.

In the case of pyrazine derivatives, the inclusion of bromine atoms is significant. Studies on related heterocyclic compounds have demonstrated that halogenation can be critical for potency. For example, in a series of pyridine-based herbicides, the presence of a trifluoromethyl group (a halogen-containing substituent) was found to be essential for their herbicidal activity. acs.org Research on pyrazine derivatives has also highlighted that a bromo functional group can contribute to antimigration and antiproliferative activities, which are relevant to anticancer research. imist.ma The synthesis of 3,5-dibromopyrazine-2-amine underscores the interest in di-halogenated pyrazines for developing bioactive compounds. imist.ma

The two bromine atoms in this compound are expected to significantly increase the molecule's lipophilicity, which could enhance its ability to cross biological membranes, such as the cell walls of bacteria or the chloroplast membranes of plants. Further studies are needed to precisely quantify how these dibromo substitutions affect the binding affinity to specific targets like PanD or the D1 protein in photosystem II.

Impact of Amine and Methyl Substituents on Molecular Interactions and Pathways

The amine (-NH2) and methyl (-CH3) groups are fundamental components of this compound, and their presence and position are critical determinants of its biological profile.

The amine group is a key functional group in many bioactive molecules, often participating in hydrogen bonding, which is crucial for binding to enzyme active sites or receptors. Studies on aminopyrazine derivatives have highlighted their potential as antioxidants. researchgate.net In the context of herbicidal pyrazolylpyrimidine derivatives, compounds with an amino group at a specific position showed excellent inhibitory activity against weed root growth. nih.gov For pyrazinamide, the parent compound, the amide group (a derivative of an amine) is essential for its conversion to the active pyrazinoic acid.

The methyl group , while seemingly simple, can also have a profound impact. It can influence the molecule's shape and how it fits into a binding pocket. The position of the methyl group can affect the electronic properties of the pyrazine ring and influence the reactivity of adjacent functional groups. In studies of pyrazine derivatives, the methyl group has been associated with antimigration and antiproliferative activities. imist.ma

The specific arrangement of the amine and methyl groups on the pyrazine ring of this compound, in conjunction with the dibromo substitutions, creates a unique chemical entity whose precise interactions with biological pathways are an active area of investigation.

Design of Analogues for Enhanced Bioactivity and Reduced Toxicity

The strategic design of analogues of pyrazinamine derivatives is a cornerstone of medicinal chemistry, aimed at enhancing therapeutic efficacy while minimizing adverse effects. This process involves the systematic modification of the lead compound's structure to understand and optimize its interactions with biological targets. Research into pyrazine-based compounds, particularly those related to pyrazinamide, has provided valuable insights into their structure-activity relationships (SAR).

Detailed research findings have illuminated how specific substitutions on the pyrazine ring can modulate biological activity. For instance, in the development of antimycobacterial agents based on the pyrazinoic acid (POA) scaffold, the active metabolite of pyrazinamide, substitutions at various positions have been explored to improve potency. nih.govnih.gov

One key area of investigation has been the substitution at the 3 and 5 positions of the pyrazine ring. Studies have shown that the introduction of alkylamino groups at these positions can lead to a significant increase in antimycobacterial activity. nih.gov Specifically, certain analogues with these substitutions were found to be 5 to 10-fold more potent than the parent compound, POA. nih.govnih.gov This suggests that these positions are critical for the compound's interaction with its molecular target. The introduction of an amino group at either the 3- or 5-position has also been observed to result in a modest enhancement of activity compared to pyrazinoic acid. researchgate.net

Conversely, modifications at other positions have not always yielded favorable results. For example, the introduction of a carbonitrile group on the pyrazine core has been found to be not essential for improving antimycobacterial activity. mdpi.com This highlights the specificity of the structural requirements for potent bioactivity.

The table below summarizes the impact of specific substitutions on the bioactivity of pyrazinoic acid analogues, providing a clear illustration of the structure-activity relationships discussed.

Table 1: Bioactivity of Pyrazinoic Acid Analogues

| Compound/Analogue | Modification | Observed Bioactivity |

| Pyrazinoic Acid (POA) | Parent Compound | Baseline Activity |

| 3- or 5-amino-POA | Introduction of an amino group at the 3 or 5 position | Slight improvement in activity over POA. researchgate.net |

| 3- and 5-alkylamino-POA | Introduction of alkylamino groups at the 3 and 5 positions | 5 to 10-fold more potent than POA. nih.govnih.gov |

| POA with carbonitrile group | Addition of a carbonitrile group to the pyrazine core | Not essential for improved activity. mdpi.com |

These findings underscore the importance of a rational, structure-based approach to the design of pyrazinamine analogues to achieve a desirable balance of enhanced bioactivity and reduced toxicity.

Applications of Pyrazinamine Derivatives in Advanced Materials and Agrochemistry

Development of Novel Materials with Specific Electronic Properties

Pyrazine (B50134) derivatives are increasingly recognized for their role in the development of novel organic electronic materials. Their inherent electron-deficient character makes them excellent candidates for use as n-type organic semiconductors, which are crucial for creating efficient organic electronic devices. acs.org The introduction of a pyrazine ring into a polymer backbone can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), improving stability and facilitating electron injection. acs.orgresearchgate.net

Researchers have successfully synthesized and incorporated pyrazine-based polymers into organic solar cells (OSCs) and organic field-effect transistors (OFETs). rsc.orgacs.org In OSCs, these polymers can function as either electron donors or acceptors. For instance, pyrazine-based polymers have been engineered as hole-transport materials (HTMs) in perovskite solar cells, achieving high power conversion efficiencies (PCE). bohrium.com A polymer named BDTEH–PzTBr, when used as a dopant-free HTM, resulted in a PCE of up to 15.9%. bohrium.com Another fluorinated pyrazine-based polymer, BDT-FPY, when used as a donor in non-fullerene polymer solar cells, achieved a high PCE of 12.30%. rsc.org

In the realm of OFETs, fused-ring pyrazine derivatives have demonstrated promising electron mobilities. The size of the fused-ring pyrazine core was found to directly influence device performance, with larger cores leading to lower LUMO levels, more ordered thin-film morphology, and consequently, higher electron mobilities, reaching up to 0.03 cm²/V·s. acs.org

| Pyrazine Derivative/Polymer | Application Area | Key Performance Metric |

| BDTEH–PzTBr | Perovskite Solar Cell (HTM) | Power Conversion Efficiency (PCE): 15.9% bohrium.com |

| BDT-FPY | Polymer Solar Cell (Donor) | Power Conversion Efficiency (PCE): 12.30% rsc.org |

| PQ1 | Organic Solar Cell (Donor) | Power Conversion Efficiency (PCE): 15.82% acs.org |

| Fused-Ring Pyrazine Derivatives | Organic Field-Effect Transistor (n-type) | Electron Mobility: ~0.03 cm²/V·s acs.org |

| PT-TPA | Perovskite Solar Cell (HTM) | Enhanced hole mobility due to pyrazine core epa.gov |

Role in Sensor Technologies and Electronic Devices

The unique electronic and photophysical properties of pyrazine derivatives make them suitable for use in sensor technologies. They can be designed as chemosensors that signal the presence of specific ions or molecules through a detectable change, such as a "turn-on" fluorescence response. researchgate.net This is often achieved by combining a pyrazine unit with a fluorophore and a receptor site.

For example, a pyrazine-derived hydrazone Schiff-base ligand bearing a quinoline (B57606) unit was developed as a highly selective and sensitive "turn-on" fluorescent sensor for Aluminum ions (Al³⁺). researchgate.net The detection mechanism is based on the chelation-enhanced fluorescence (CHEF) phenomenon. Similarly, pyrazine-based ratiometric fluorescent sensors have been created for the detection of Nickel ions (Ni²⁺), with a detection limit as low as 8.62 x 10⁻⁷ M, which is below the guideline for drinking water set by the U.S. Environmental Protection Agency. researchgate.net Other pyrazine-based sensors have been designed for detecting zinc ions (Zn²⁺) through colorimetric and ratiometric responses. dntb.gov.ua

The development of these sensors is supported by Density Functional Theory (DFT) studies, which help in understanding the sensing mechanism and optimizing the sensor's design. researchgate.net The ability to fine-tune the pyrazine structure allows for the creation of sensors with high selectivity for various environmentally and biologically important metal ions. mdpi.com

| Sensor Type | Target Analyte | Detection Mechanism | Limit of Detection (LOD) |

| Pyrazine-hydrazone Schiff-base | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | Not specified researchgate.net |

| Pyrazine-based ratiometric sensor | Ni²⁺ | Ratiometric Fluorescence | 8.62 x 10⁻⁷ M researchgate.net |

| Pyrazine 2-carbohydrazide | Zn²⁺ | Colorimetric & Ratiometric Response | Not specified dntb.gov.ua |

Applications in Agricultural Chemistry (Pesticides, Herbicides)

In agricultural chemistry, the pyrazine ring serves as a crucial scaffold for the development of herbicides. researchgate.net The biological activity of these compounds is often attributed to the bioisosterism of the pyrazine ring with naturally occurring molecules like pyrimidine (B1678525) nucleic bases. researchgate.net

One of the most well-known pyrazine-based herbicides is diquat-dibromide, a non-selective contact herbicide. researchgate.net While its use is now restricted in many regions, it demonstrates the potential of the pyrazine core in herbicidal applications. Research has continued into novel pyrazine derivatives with improved selectivity and efficacy. For instance, certain pyrazine-sulfonylcarbamates and thiocarbamates have been identified as effective selective herbicides, suitable for use in cultivated crops. researchgate.net These compounds can inhibit the formation of chlorophyll (B73375), leading to chlorosis in weeds without harming the crops. researchgate.net

The research in this area focuses on synthesizing new derivatives and evaluating their herbicidal activity against various weed species. The goal is to develop compounds that are effective at low dosages and have high selectivity for target weeds. mdpi.comresearchgate.net

| Pyrazine Derivative Class | Type of Agrochemical | Mode of Action |

| Diquat-dibromide | Non-selective Herbicide | Interferes with photosynthesis researchgate.net |

| Pyrazine-sulfonylcarbamates | Selective Herbicide | Growth inhibition researchgate.net |

| Quinoxaline derivatives | Selective Herbicide | Inhibition of chlorophyll formation researchgate.net |

Other Industrial and Research Applications (e.g., Colorants, Dyes, Flavoring Agents)